molecular formula C12H24N2O3 B1221711 6-(6-Aminohexanamido)hexanoic acid CAS No. 2014-58-6

6-(6-Aminohexanamido)hexanoic acid

Cat. No. B1221711
CAS RN: 2014-58-6
M. Wt: 244.33 g/mol
InChI Key: IWENLYKHSZCPRD-UHFFFAOYSA-N
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Description

6-(6-Aminohexanamido)hexanoic acid, also known as 6-AHHA, is an amino acid derivative that is found in various organisms, including bacteria, plants, and animals. It is a unique amino acid derivative with a wide range of applications in biochemistry, biotechnology, and medicine. 6-AHHA has been used in various scientific research studies, including those related to its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

1. Role in Chemical Synthesis and Industry

6-Aminohexanoic acid, a synthetic lysine derivative without an α-amino group, is significant in chemical synthesis, particularly for modified peptides. It also plays a crucial role in the polyamide synthetic fibers industry, notably in nylon production. Additionally, it is frequently used as a linker in various biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

2. Application in Corrosion Inhibition

Schiff's bases derived from lysine and aromatic aldehydes, including 6-aminohexanoic acid derivatives, have been evaluated as corrosion inhibitors for mild steel. These compounds showed significant inhibition efficiency, acting as cathodic type inhibitors and adhering to the metal surface through Langmuir adsorption isotherms (Gupta, Verma, Quraishi, & Mukherjee, 2016).

3. Synthesis of Hydrochloric 6-Guandinyl Hexanoic Acid

Hydrochloric 6-guandinyl hexanoic acid is synthesized from caprolactam via hydrolysis to produce 6-aminohexanoic acid. This process represents an improved synthesis method with increased total yield, indicating the importance of 6-aminohexanoic acid as an intermediate in chemical synthesis (Hu Yong-hong, 2009).

4. Gel Combustion Synthesis of Spinel Ferrites

6-Aminohexanoic acid has been used as an alternative fuel in the synthesis of spinel ferrites (CoFe2O4, ZnFe2O4, and MgFe2O4) via gel combustion synthesis. This method demonstrates the versatility of 6-aminohexanoic acid in synthesizing materials with significant magnetic properties, contributing to advancements in materials science (Chavarriaga, Lopera, Franco, Bergmann, & Alarcón, 2020).

5. Use in Transdermal Permeation Enhancers

6-Aminohexanoic acid derivatives have been tested for their activity as transdermal permeation enhancers. These compounds, including esters and amides of hexanoic acid with tertiary amino groups, have shown potential in enhancing the delivery of drugs through the skin, indicating their utility in pharmaceutical formulations (Farsa, Doležal, & Hrabálek, 2010).

6. Synthesis from Caprolactam

The synthesis of 6-aminohexanoic acid through sulfuric acid hydrolysis of caprolactam has been explored, revealing optimal conditions for high yield production. This research underscores the significance of 6-aminohexanoic acid in industrial chemistry (Arinushkina, Krylov, Kotelnikova, & Gerasimov, 2020).

7. Involvement in Plant Resistance Mechanisms

Hexanoic acid has been studied for its role in inducing resistance in plants against various pathogens. This research demonstrates the potential of hexanoic acid in agricultural applications, particularly in enhancing plant defense mechanisms (Llorens, Camañes, Lapeña, & García-Agustín, 2016).

8. Biosynthetic Pathway for Production in Yeast

The construction of a biosynthetic pathway for hexanoic acid production in yeast (Kluyveromyces marxianus) using genes from bacteria and yeast has been reported. This approach opens up new possibilities for the microbial production of hexanoic acid, a precursor for various industrial applications (Cheon et al., 2014).

9. Bioprocess for 6AHA Synthesis

A bioprocess using mixed-species cultures for synthesizing 6-aminohexanoic acid from cyclohexane has been developed. This method addresses environmental and efficiency challenges in traditional chemical synthesis, showcasing a sustainable approach to producing this important compound (Bretschneider, Wegner, Bühler, Bühler, & Karande, 2020).

10. Functionalization of Carbon Nanotubes

Carboxylic acid-functionalized single-wall carbon nanotubes (SWNTs) have been prepared using 6-aminohexanoic acid. This research highlights the potential of 6-aminohexanoic acid in nanotechnology, particularly in modifying the solubility and functionality of carbon nanotubes for various applications (Zeng, Zhang, & Barron, 2005).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

6-(6-Aminohexanamido)hexanoic acid plays a significant role in biochemical reactions, particularly in the context of protein and peptide cross-linking. It interacts with enzymes, proteins, and other biomolecules through its amino and carboxyl groups. These interactions often involve the formation of peptide bonds, which are crucial for the stability and function of proteins. For instance, this compound can interact with lysine residues in proteins, facilitating the formation of stable cross-links that enhance protein structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. This binding often involves the formation of hydrogen bonds and ionic interactions, which stabilize the complex. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Over time, the degradation products of this compound can affect cellular function, leading to changes in cell viability and metabolic activity. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote metabolic activity. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal cellular function, while doses above this range cause adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism and protein synthesis. It interacts with enzymes such as transaminases and dehydrogenases, which play crucial roles in these pathways. The presence of this compound can alter the levels of metabolites and influence the overall metabolic flux within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation. The distribution of this compound within cells can affect its activity and function, as it may localize to specific cellular compartments where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it influences metabolic processes, or to the nucleus, where it affects gene expression. The precise localization of this compound within cells is essential for its role in biochemical reactions and cellular processes .

properties

IUPAC Name

6-(6-aminohexanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c13-9-5-1-3-7-11(15)14-10-6-2-4-8-12(16)17/h1-10,13H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWENLYKHSZCPRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)NCCCCCC(=O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274289
Record name 6-(6-aminohexanamido)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2014-58-6
Record name 6-(6-aminohexanamido)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and crystal structure of 6-(6-Aminohexanamido)hexanoic acid hydrate?

A1: The molecular formula of this compound hydrate is C12H24N2O3 · nH2O []. Its molecular weight (Mr) is 262.3 g/mol. The crystal structure is monoclinic, belonging to the space group P21/c. The unit cell dimensions are a = 17.649(2) Å, b = 4.915(1) Å, c = 17.516(2) Å, and β = 107.26(1)° [].

Q2: How does the crystal structure of this compound hydrate influence its properties?

A2: The molecules of this compound exist as zwitterions in the crystal structure []. They form a three-dimensional network through four N-H···O hydrogen bonds with neighboring molecules. The water molecules present in the hydrate also participate in N-H···O and O-H···O hydrogen bonds, further strengthening this network. This extensive hydrogen bonding network significantly influences the compound's physical properties, such as its melting point and solubility.

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